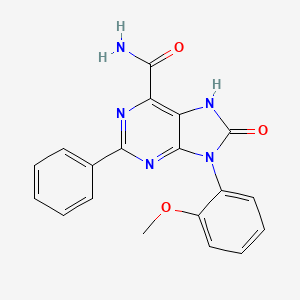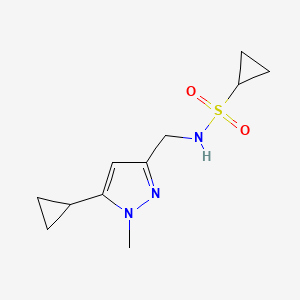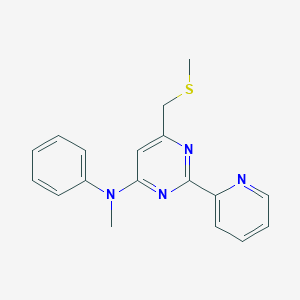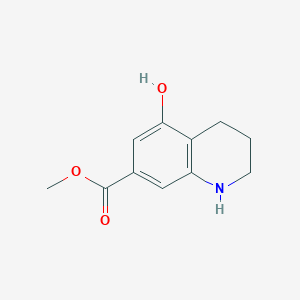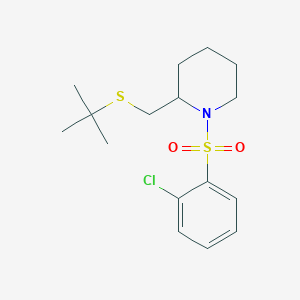
2-((Tert-butylthio)methyl)-1-((2-chlorophenyl)sulfonyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((Tert-butylthio)methyl)-1-((2-chlorophenyl)sulfonyl)piperidine, commonly known as TCMPS, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is synthesized through a complex chemical process and has been found to have several biochemical and physiological effects that make it a valuable tool for researchers.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
The compound 2-((Tert-butylthio)methyl)-1-((2-chlorophenyl)sulfonyl)piperidine, while not directly mentioned, is likely related to various synthesized sulfone and piperidine derivatives with potential applications in medicinal chemistry and material science. For instance, the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes demonstrates the utility of tert-butyl groups and sulfone functionalities in creating compounds with interesting chemiluminescent properties, which could be relevant in the development of new diagnostic tools or sensors (Watanabe et al., 2010). Moreover, the creation of complex piperidine structures, such as those derived from amino acids leading to various heterocyclic compounds, highlights the role of sulfonyl and piperidine moieties in synthesizing biologically active molecules, potentially leading to new therapeutic agents (Back & Nakajima, 2000).
Antimicrobial Activity
Piperidine derivatives, such as 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine, have been investigated for their antimicrobial activity against pathogens affecting plants, like tomatoes. These studies reveal the significance of the sulfone group and the piperidine ring in determining the antimicrobial efficacy of such compounds, suggesting that derivatives of 2-((Tert-butylthio)methyl)-1-((2-chlorophenyl)sulfonyl)piperidine could possess similar biological activities, which might be explored for agricultural or medicinal applications (Vinaya et al., 2009).
Advanced Material Synthesis
Compounds featuring tert-butyl, sulfone, and piperidine groups are also pivotal in the synthesis of advanced materials. For example, the use of tert-butyl hydroperoxide in the oxidation of sulfides to sulfoxides and sulfones demonstrates the chemical versatility of tert-butyl and sulfonyl groups in producing compounds with varying oxidation states, which could be essential in material science, especially in the development of catalysts or novel polymers (Wang et al., 2002).
Crystallographic Studies
Crystal structure analyses, such as those performed on 1-(toluene-4-sulfonyl)-piperidin-4-yl-methanol, offer insights into the molecular conformation, which is crucial for understanding the reactivity and interaction of such compounds with biological targets or within materials. These studies can guide the design of new compounds with desired properties by elucidating the structural features that contribute to their activity or function (Girish et al., 2008).
Eigenschaften
IUPAC Name |
2-(tert-butylsulfanylmethyl)-1-(2-chlorophenyl)sulfonylpiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClNO2S2/c1-16(2,3)21-12-13-8-6-7-11-18(13)22(19,20)15-10-5-4-9-14(15)17/h4-5,9-10,13H,6-8,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFHYKZUSGNLPRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCC1CCCCN1S(=O)(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((Tert-butylthio)methyl)-1-((2-chlorophenyl)sulfonyl)piperidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3-Cyano-4,5,6,7-tetrahydro-benzo[b]thiophen-2-ylcarbamoyl)-acrylic acid](/img/structure/B2587536.png)
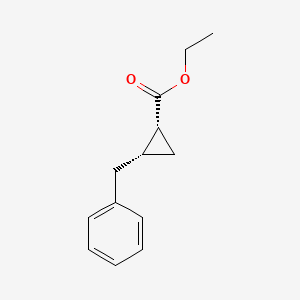
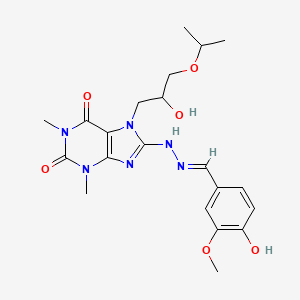
![Methyl 2-[(4-phenylbenzoyl)amino]thiophene-3-carboxylate](/img/structure/B2587539.png)
![N-[(5-butylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]-3-methoxybenzamide](/img/structure/B2587540.png)
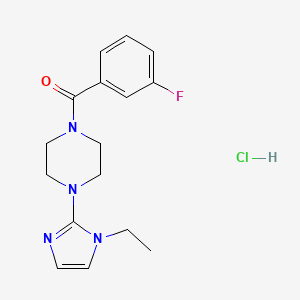
![(E)-2-(2-Chlorophenyl)-N-[(1-cyclopropylpyrrolidin-3-YL)methyl]ethenesulfonamide](/img/structure/B2587543.png)

